molecular formula C7H7BrFN B1382112 2-Bromo-5-fluoro-3-methylaniline CAS No. 1463053-93-1

2-Bromo-5-fluoro-3-methylaniline

Cat. No.: B1382112
CAS No.: 1463053-93-1
M. Wt: 204.04 g/mol
InChI Key: KJRKUQZCTNUGFV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is used as a key ingredient in the synthesis of certain compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be synthesized from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It can also be synthesized from 2-bromo-5-fluoro-l-methyl-3-nitrobenzene .


Molecular Structure Analysis

The molecular weight of this compound is 204.04. Its IUPAC name is this compound and its InChI code is 1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 .


Chemical Reactions Analysis

This compound possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .

Scientific Research Applications

Synthesis of Complex Molecules

2-Bromo-5-fluoro-3-methylaniline serves as a precursor in the synthesis of complex organic compounds. For example, it's involved in the preparation of high-affinity nucleobase-specific hybridization probes, demonstrating its utility in biochemical research for studying nucleic acid interactions (Aro-Heinilä, Virta, & Lönnberg, 2019). Additionally, its derivatives are synthesized for exploring their non-linear optical properties, reactivity, and structural features, indicating its relevance in materials science and optical engineering (Rizwan et al., 2021).

Environmental Toxicology

In environmental toxicology, derivatives of this compound are used to assess the toxicity of chemicals on terrestrial organisms. Studies employing this compound help identify new endogenous biomarkers for xenobiotic toxicity, contributing to our understanding of the environmental impact of synthetic chemicals (Bundy et al., 2002).

Chemical Reactions and Mechanisms

Research into the chemical reactions and mechanisms involving this compound provides insights into its behavior under different conditions. For instance, studies on nucleophilic displacement reactions in aromatic systems with this compound contribute to a deeper understanding of its chemical properties and reactivity, aiding the development of new synthetic methodologies (Abramovitch, Helmer, & Liveris, 1968).

Drug Discovery and Development

In the realm of drug discovery and development, this compound is utilized in the synthesis of potential therapeutic agents. Its application in creating fluorinated polymeric N-heterocyclic carbene-zinc complexes demonstrates its potential in catalysis, particularly for reactions involving CO2 as a C1 building block, which is of interest in pharmaceutical manufacturing (Yang et al., 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

Current research is focused on developing new synthetic methods for 2-Bromo-5-fluoro-3-methylaniline and its derivatives, exploring its biological activities and mechanisms of action, and developing new applications in various fields of research and industry.

Relevant Papers There are several papers related to this compound, but the specific details of these papers are not available in the search results .

Properties

IUPAC Name

2-bromo-5-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRKUQZCTNUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-fluoro-1-methyl-3-nitrobenzene (2.0 g, 8.6 mmol), iron powder (2.4 g) in EtOH (20 mL), and concentrated hydrochloric acid (0.3 mL) was refluxed for 5 hours and then filtered and concentrated. Water (10 mL) was added to the residue and the resulting mixture was extracted with ethyl acetate (2×20 mL). The organic phase was washed with brine and concentrated to give the title compound as a solid (1.4 g, 80%). 1H NMR (400 MHz, CDCl3) δ ppm 6.32-6.26 (2H, m), 4.15 (2H, s), 2.27 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
80%

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